3-Methyloxane-3-carboxylic acid
Description
Significance of Heterocyclic Carboxylic Acids in Organic Chemistry
Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, form a vast and diverse family of organic molecules. derpharmachemica.com When a carboxylic acid functional group (-COOH) is attached to such a ring, the resulting heterocyclic carboxylic acid often exhibits notable chemical and biological properties. wikipedia.org
These compounds are fundamental building blocks in organic synthesis. The presence of both the heterocyclic ring and the carboxylic acid group provides multiple reactive sites, allowing for a wide range of chemical transformations. ncert.nic.in This dual functionality makes them invaluable intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. ijpsr.com
Role of Oxane Ring Systems in Bioactive Molecules and Synthetic Targets
The oxane ring, a six-membered heterocycle with one oxygen atom, is a prevalent feature in many natural products and synthetic compounds with significant biological activity. Also known as tetrahydropyran (B127337) (THP), this ring system is a key component in a variety of molecules, including steroids and other natural products isolated from sources like fungi and plants. nih.gov
The oxane ring is not merely a passive scaffold; its conformational flexibility and the presence of the heteroatom can be critical for biological function. It is found in a number of therapeutic agents, contributing to their efficacy. The prevalence of this ring system in nature has also made it an important target for synthetic organic chemists, who aim to develop efficient methods for its construction and incorporation into larger, more complex molecules.
Table 1: Examples of Bioactive Molecules Containing an Oxane (Tetrahydropyran) Ring
| Compound Class | Significance/Application |
| Polyether Antibiotics | Exhibit a range of antimicrobial activities. |
| Marine and Algal Toxins | Often feature complex, fused oxane ring systems. |
| Pheromones | Used in chemical communication between organisms. |
| Various Pharmaceuticals | The oxane ring is a key structural element in numerous drugs. |
Overview of Research Trajectories for 3-Methyloxane-3-carboxylic Acid and its Analogs
While extensive literature on this compound itself is not widespread, research into its analogs and the broader class of substituted oxane carboxylic acids provides insight into its potential research trajectories. The primary focus of research in this area appears to be on the synthesis of these molecules and their use as building blocks for more complex chemical entities.
The synthesis of such compounds often involves multi-step sequences, starting from more readily available materials. The strategic placement of the methyl and carboxylic acid groups at the same position on the oxane ring (a quaternary center) presents a synthetic challenge that is of academic and practical interest.
Current and future research involving this compound and its analogs is likely to proceed in the following directions:
Development of Novel Synthetic Methodologies: Creating more efficient and stereoselective routes to access these and related structures.
Use as Scaffolds in Medicinal Chemistry: Incorporating the this compound moiety into larger molecules to explore its potential to modulate biological activity. The rigid, yet polar nature of this substituted ring could be advantageous in designing ligands for specific biological targets.
Materials Science Applications: The carboxylic acid group provides a handle for polymerization or for grafting onto surfaces, suggesting potential applications in the development of new polymers or functional materials.
Although detailed research findings on the specific applications of this compound are still emerging, its structural features place it at the intersection of several important areas of modern chemical research.
Table 2: Physicochemical Properties of this compound and a Related Analog
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C7H12O3 | 144.17 | 1158760-05-4 biosynth.com |
| 3-Methyloxetane-3-carboxylic acid | C5H8O3 | 116.12 | 28562-68-7 sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyloxane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(6(8)9)3-2-4-10-5-7/h2-5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXCLKMUISFKJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCOC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001246095 | |
| Record name | Tetrahydro-3-methyl-2H-pyran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001246095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158760-05-4 | |
| Record name | Tetrahydro-3-methyl-2H-pyran-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1158760-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-3-methyl-2H-pyran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001246095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyloxane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
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Chemical Reactivity, Transformations, and Mechanistic Investigations of 3 Methyloxane 3 Carboxylic Acid Derivatives
Reactions Involving the Carboxyl Functional Group
The carboxylic acid group at the tertiary C3 position of the oxane ring presents unique reactivity due to steric hindrance, which influences reaction rates and may necessitate specific reagents or conditions to achieve desired transformations.
Fischer Esterification and Other Esterification Pathways
Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, can be employed for the synthesis of 3-methyloxane-3-carboxylate esters. researchgate.netmasterorganicchemistry.commasterorganicchemistry.com The reaction proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. youtube.com Given the steric hindrance around the tertiary carboxylic acid of 3-methyloxane-3-carboxylic acid, driving the equilibrium towards the ester product is crucial. This is typically achieved by using a large excess of the alcohol or by removing water as it is formed, for instance, through azeotropic distillation. athabascau.ca
Alternative esterification methods may be necessary to overcome the challenge of steric hindrance. One such approach involves the activation of the carboxylic acid. For instance, conversion to an acyl chloride followed by reaction with an alcohol provides a more reactive electrophile for ester formation. athabascau.ca
Table 1: Comparison of Esterification Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Fischer-Speier Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Heat, often with water removal | Atom economical, uses simple reagents | Equilibrium reaction, may be slow for sterically hindered acids |
Amidation Reactions via Activated Carboxylic Acids and Carbodiimide Coupling
Direct reaction of this compound with an amine to form an amide is generally not feasible without activation, as the amine would simply deprotonate the carboxylic acid to form a salt. libretexts.org Therefore, coupling agents are employed to facilitate this transformation.
Carbodiimides, such as dicyclohexylcarbodiimide (DCC), are widely used for this purpose. youtube.comkhanacademy.org The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the amide, with dicyclohexylurea being the byproduct.
Another common strategy is the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride, which readily reacts with amines to yield the corresponding amide. researchgate.net
Table 2: Common Coupling Reagents for Amidation
| Coupling Reagent | Byproduct | Key Features |
|---|---|---|
| Dicyclohexylcarbodiimide (DCC) | Dicyclohexylurea (DCU) | Efficient, widely used, but DCU can be difficult to remove. |
Reduction of Carboxylic Acids to Alcohols and Aldehydes
The carboxylic acid functionality of this compound can be reduced to a primary alcohol or, with more difficulty, to an aldehyde. Strong reducing agents are typically required for the reduction of carboxylic acids.
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids to primary alcohols. chemistrysteps.comidc-online.comlibretexts.org The reaction proceeds through the formation of an aluminum alkoxide intermediate, which is then hydrolyzed to yield the alcohol. youtube.com Due to the high reactivity of LiAlH₄, the reaction is typically carried out in an anhydrous ethereal solvent. It is important to note that aldehydes are intermediates in this reduction, but they are more reactive than the starting carboxylic acid and are therefore further reduced to the alcohol without being isolated. libretexts.org
Selective reduction to the aldehyde is more challenging. One approach involves the conversion of the carboxylic acid to a derivative that is more readily reduced to the aldehyde level, such as an acyl chloride. The Rosenmund reduction, which employs a poisoned palladium catalyst to hydrogenate the acyl chloride, can then be used to obtain the aldehyde. idc-online.com Alternatively, the use of milder, sterically hindered reducing agents with acyl chlorides can also favor aldehyde formation. libretexts.org
Table 3: Reducing Agents for Carboxylic Acid Derivatives
| Reducing Agent | Substrate | Product |
|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Carboxylic acid | Primary alcohol |
| Diborane (B₂H₆) | Carboxylic acid | Primary alcohol |
| Palladium on Barium Sulfate (poisoned) | Acyl chloride | Aldehyde |
Formation of Acyl Chlorides and Anhydrides
Acyl chlorides and anhydrides are important activated derivatives of carboxylic acids that serve as versatile intermediates in organic synthesis.
The conversion of this compound to its corresponding acyl chloride, 3-methyloxane-3-carbonyl chloride, can be achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). google.com These reagents react with the carboxylic acid to replace the hydroxyl group with a chlorine atom. The byproducts of the reaction with thionyl chloride are sulfur dioxide and hydrogen chloride, which are gases and can be easily removed. google.com
Symmetrical anhydrides of this compound can be prepared through the dehydration of two molecules of the carboxylic acid. This is often accomplished by treating the carboxylic acid with a strong dehydrating agent such as phosphorus pentoxide (P₄O₁₀). researchgate.net Another common method involves the reaction of the acyl chloride with a carboxylate salt. thieme-connect.de Mixed anhydrides can also be synthesized by reacting the carboxylic acid with a different acyl chloride or anhydride. tcichemicals.com
Transformations of the Oxane Heterocyclic Ring System
The oxane ring, being a saturated cyclic ether, is generally less reactive than the carboxyl functional group. However, under specific conditions, it can undergo transformations, primarily through oxidative processes.
Oxidative Processes on the Oxane Core
The oxidation of the oxane ring in this compound derivatives would primarily involve the C-H bonds adjacent to the ether oxygen (the α-positions). These positions are activated towards radical and oxidative reactions. researchgate.net
Oxidation of cyclic ethers can lead to the formation of lactones through the oxidation of a C-H bond at the α-position to a carbonyl group. epa.gov This transformation can be achieved using various oxidizing agents. For instance, chromium-based reagents have been shown to be effective for the α-hydroxylation of cyclic ethers, which can be further oxidized to the lactone. acs.org
Free radical-mediated reactions can also functionalize the oxane ring. rsc.org Under conditions that generate radicals, such as photochemical or thermal initiation, a hydrogen atom can be abstracted from one of the α-carbons of the oxane ring. The resulting carbon-centered radical can then react with other species in the reaction mixture. For example, in the presence of oxygen, this can lead to the formation of hydroperoxides, which can then undergo further reactions. nsf.govresearchgate.net The low-temperature oxidation of tetrahydropyran (B127337), the parent structure of oxane, involves complex radical reaction networks that can lead to ring-opening products. nsf.gov
It is important to consider that the presence of the methyl and carboxylic acid groups at the C3 position may influence the regioselectivity of the oxidation on the oxane ring.
Nucleophilic and Electrophilic Substitution Reactions of Oxane Derivatives
The reactivity of this compound derivatives is largely dictated by the chemistry of the carboxylic acid functional group and the oxane ring. Nucleophilic substitution reactions primarily occur at the acyl carbon, while electrophilic substitutions on the oxane ring are less common and require specific activating conditions.
Nucleophilic Acyl Substitution:
Derivatives of this compound, such as esters and amides, readily undergo nucleophilic acyl substitution. The general mechanism proceeds through a tetrahedral intermediate, where a nucleophile adds to the carbonyl carbon, followed by the elimination of a leaving group. The reactivity of these derivatives follows the established order, with acyl chlorides being the most reactive and amides the least. libretexts.orglibretexts.org
Esterification and Hydrolysis: The carboxylic acid can be converted to its corresponding esters via Fischer esterification, which is an acid-catalyzed reaction with an alcohol. masterorganicchemistry.com Conversely, the esters can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions. sketchy.com Basic hydrolysis, or saponification, is an irreversible process that proceeds through a tetrahedral intermediate. masterorganicchemistry.com
Amide Formation: Amides can be synthesized from the corresponding carboxylic acid, although this reaction is not always straightforward due to the formation of a stable ammonium carboxylate salt. A more common approach is the reaction of an ester or acyl chloride derivative with an amine. vanderbilt.edu
Electrophilic Substitution on the Oxane Ring:
The oxane ring is a saturated heterocycle and is generally unreactive towards electrophiles. The oxygen atom can be protonated under acidic conditions, which can activate the ring for nucleophilic attack, but electrophilic substitution on the carbon atoms of the ring is not a typical reaction pathway. For electrophilic substitution to occur, the ring would need to have activating groups or be part of an aromatic system, which is not the case for this compound.
Ring-Opening and Intramolecular Rearrangement Pathways (e.g., Analogies from Oxetane-Carboxylic Acids)
The presence of the oxane ring introduces the possibility of ring-opening reactions, particularly under acidic conditions. Analogies from the more strained oxetane-carboxylic acids suggest that intramolecular rearrangements can also be significant pathways.
Many oxetane-carboxylic acids have been found to be unstable, readily isomerizing into lactones, especially with mild heating. researchgate.net This transformation can be catalyzed by Lewis acids, but in some cases, it can occur without external catalysis. This inherent instability in smaller ring systems suggests that under certain conditions, this compound could potentially undergo similar rearrangements, although the larger, less-strained six-membered oxane ring would likely require more forcing conditions.
Plausible ring-opening mechanisms for substituted tetrahydropyrans (oxanes) have been proposed, particularly in the context of larger, more complex molecules. These mechanisms often involve radical attack, such as by a hydroxyl radical, which can lead to the cleavage of a C-O bond. researchgate.net The presence of a carboxylic acid group at the 3-position could influence the regioselectivity of such a ring-opening reaction.
Elimination Reactions to Form Unsaturated Derivatives
Elimination reactions of this compound derivatives can lead to the formation of unsaturated compounds. These reactions typically require the presence of a suitable leaving group and a base to abstract a proton.
The mechanism of elimination can be either E1 or E2, depending on the substrate, base, and reaction conditions. wikipedia.orgbyjus.com
E1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate. It is more likely to occur with tertiary substrates and in the presence of a weak base. byjus.com
E2 Mechanism: This is a one-step, concerted reaction where the proton is abstracted and the leaving group departs simultaneously. It is favored by strong, non-nucleophilic bases. wikipedia.orgbyjus.com
For a derivative of this compound to undergo elimination, the hydroxyl group of the carboxylic acid would first need to be converted into a good leaving group.
| Elimination Reaction Type | Substrate Requirement | Base | Kinetics | Stereochemistry |
| E1 (Unimolecular) | Tertiary or secondary substrate that can form a stable carbocation | Weak base | First-order | Non-stereospecific |
| E2 (Bimolecular) | Primary, secondary, or tertiary substrate | Strong, non-nucleophilic base | Second-order | Requires anti-periplanar geometry |
Interactive Data Table: Factors Influencing Elimination Reactions
Elucidation of Reaction Mechanisms and Kinetics
Investigation of Protonation-Addition-Deprotonation Mechanisms
Many reactions of carboxylic acids and their derivatives, particularly under acidic conditions, proceed through a protonation-addition-deprotonation sequence.
In the context of esterification of this compound, the reaction is initiated by the protonation of the carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent tetrahedral intermediate then undergoes a series of proton transfer steps, leading to the elimination of water and the formation of the ester. masterorganicchemistry.com This entire process is reversible. masterorganicchemistry.com
The key steps in this mechanism are:
Protonation of the carbonyl oxygen.
Nucleophilic addition of the alcohol to the activated carbonyl.
Deprotonation of the attacking alcohol and protonation of a hydroxyl group to form a good leaving group (water).
Elimination of water to reform the carbonyl group.
Deprotonation of the carbonyl oxygen to yield the final ester product.
Analysis of Nucleophilic Acyl Substitution Pathways
Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives. The reaction proceeds via an addition-elimination mechanism. vanderbilt.edu
The reactivity of different derivatives of this compound towards nucleophilic acyl substitution is primarily governed by the nature of the leaving group. A better leaving group (i.e., the conjugate base of a stronger acid) will result in a more reactive derivative. libretexts.org
The general order of reactivity is as follows: Acyl Halides > Anhydrides > Esters > Amides
This trend can be rationalized by considering the basicity of the leaving group. For instance, the chloride ion is a very weak base, making acyl chlorides highly reactive. In contrast, the amide ion is a very strong base, rendering amides relatively unreactive. libretexts.org
Kinetic Studies of Key Chemical Transformations and Derivatives
The rate of esterification of carboxylic acids is influenced by several factors, including the steric hindrance around the carbonyl group and the electronic nature of the substituents. researchgate.net The methyl group at the 3-position of the oxane ring may exert a modest steric effect, potentially slowing the rate of esterification compared to an unsubstituted analogue.
The rate of intramolecular lactonization is highly dependent on the ring size of the resulting lactone. The formation of five- and six-membered rings is generally favored, while smaller or larger rings are formed more slowly due to ring strain or unfavorable entropy, respectively. For a hydroxy acid derivative of this compound, the potential for intramolecular cyclization would depend on the position of the hydroxyl group.
Biological Activity and Medicinal Chemistry Applications of 3 Methyloxane 3 Carboxylic Acid Analogs
Strategies for Carboxylic Acid Bioisosterism in Drug Design
Modulation of Lipophilicity, Acidity, and Other Physicochemical Properties
The replacement of a carboxylic acid with a bioisostere can profoundly alter a compound's physicochemical properties, which are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The most important parameters in this context are acidity (pKa) and lipophilicity (logD) acs.orgupenn.edu.
Acidity (pKa): Carboxylic acids typically have a pKa in the range of 4-5, meaning they are predominantly ionized at physiological pH drughunter.com. Many bioisosteres offer a way to modulate this acidity. For instance, hydroxamic acids are less acidic (pKa ~8-9), and sulfonamides are weaker still (pKa ~9-10) nih.govdrughunter.com. In contrast, tetrazoles can have acidity similar to carboxylic acids drughunter.com. The oxetane ring itself, while not a direct carboxylic acid isostere, can influence the acidity of neighboring groups through its strong σ-electron-withdrawing properties acs.org. The ability to tune pKa is crucial, as the ionization state of a molecule affects its solubility, permeability, and ability to interact with its target.
Lipophilicity (logD): Lipophilicity, often measured as the distribution coefficient (logD) at a specific pH, is a key factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile researchgate.net. The ionized nature of carboxylic acids often leads to low lipophilicity and, consequently, poor membrane permeability researchgate.netchemrxiv.org. Replacing the carboxyl group with more lipophilic bioisosteres, such as sulfonamides or certain heterocycles, can enhance passive diffusion across membranes nih.govdrughunter.com. The incorporation of an oxetane ring, like that in 3-Methyloxane-3-carboxylic acid, is another strategy to increase lipophilicity and metabolic stability researchgate.netresearchgate.net. A systematic study comparing various isosteres on the same molecular scaffold revealed that their lipophilicity can span approximately three log units, allowing for precise adjustments to this property acs.orgupenn.edu.
The interplay between acidity and lipophilicity is complex and context-dependent. A successful bioisosteric replacement achieves a balance that retains the necessary interactions for biological activity while optimizing the physicochemical properties for improved drug-like characteristics researchgate.net.
| Isostere | Relative Acidity (pKa) | Relative Lipophilicity (logD at pH 7.4) | General Effect on Permeability |
|---|---|---|---|
| Carboxylic Acid | ~4-5 | Generally Low | Poor |
| Tetrazole | ~4-5 | Similar to or slightly higher than COOH | Can be poor due to acidity |
| Hydroxamic Acid | ~8-9 | Higher than COOH | Improved |
| Sulfonamide | ~9-10 | Higher than COOH | Improved |
| 4-Hydroxy-1,2,3-triazole | Variable (~5-7) | Higher than COOH | Improved |
Influence on Pharmacokinetics and Blood-Brain Barrier Permeability
The physicochemical modifications achieved through bioisosterism directly impact a drug's pharmacokinetic profile and its ability to reach its target, particularly within the central nervous system (CNS).
Pharmacokinetics (ADME): By altering properties like lipophilicity and metabolic stability, bioisosteres can significantly improve a drug's ADME profile patsnap.com. For instance, replacing a metabolically vulnerable carboxylic acid can prevent rapid clearance and extend a drug's half-life nih.gov. The introduction of an oxetane motif, as seen in analogs of this compound, has been shown to improve metabolic stability and aqueous solubility, contributing to more favorable pharmacokinetics researchgate.netnih.govnih.gov. For example, the replacement of a tetrazole group, a common carboxylic acid bioisostere, with a less acidic heterocycle has been used as a strategy to improve oral drug absorption drughunter.com.
Blood-Brain Barrier (BBB) Permeability: The BBB presents a significant challenge for drugs targeting the CNS, as it is relatively impermeable to charged molecules like carboxylates nih.gov. The high polarity and ionized state of carboxylic acids at physiological pH severely limit their passive diffusion into the brain chemrxiv.orgnih.gov. Bioisosteric replacement is a key strategy to address this limitation. Increasing lipophilicity and reducing the degree of ionization by replacing the carboxylic acid with a suitable surrogate can enhance BBB penetration nih.gov. Prodrug strategies, such as converting the carboxylic acid to an ester, have also been successfully employed to increase brain uptake, with the ester being cleaved by enzymes in the CNS to release the active acidic drug nih.gov. The use of highly lipophilic bioisosteres is particularly attractive for CNS drug discovery programs nih.gov.
Exploration of Biological Effects and Molecular Mechanisms of Action
Analogs of this compound, incorporating either the oxetane moiety or various carboxylic acid bioisosteres, have been explored for a range of biological activities. These investigations shed light on their potential as therapeutic agents and provide insights into their molecular mechanisms of action.
Antimicrobial Efficacy and Mechanisms of Bacterial Inhibition
Carboxylic acids and their analogs have been investigated for their antimicrobial properties. Natural carboxylic acids derived from plants are known to possess biological activity, including antimicrobial effects nih.gov. The effectiveness of these compounds is often related to their chemical structure and physicochemical properties nih.gov.
In the context of synthetic analogs, bioisosteric replacements have been used to develop novel antibacterial agents. For example, a tetrazolone, acting as a carboxylic acid bioisostere, was designed based on the co-crystal structure of a GyrB inhibitor and showed potent inhibition of E. coli gyrase ucc.ie. This compound demonstrated significant activity against Gram-positive bacteria like S. aureus and an efflux-deficient strain of E. coli ucc.ie. Similarly, the 1,2,3-triazole scaffold, which can serve as a surrogate for amide or ester bonds, has been successfully employed in the development of antimicrobial leads ucc.ie. The mechanism of action for many acidic antimicrobials involves the disruption of bacterial cell membranes or the inhibition of essential enzymes. The ability of the acidic group to delocalize a negative charge is often key to mimicking the electrostatic profile of a carboxylate and interacting with the target site ucc.ie.
Enzyme Inhibition Studies (e.g., β-Lactamases, Protein Kinases)
The structural features of this compound analogs make them suitable candidates for enzyme inhibitors. The rigid, three-dimensional nature of the oxetane ring can provide favorable conformations for binding to enzyme active sites nih.gov.
Protein kinases are a major class of drug targets, and numerous inhibitors have been developed. Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, with some compounds showing IC₅₀ values in the low micromolar range nih.govresearchgate.net. Docking studies of these inhibitors revealed that the quinoline heterocycle occupies the active site of the enzyme researchgate.net. Furthermore, 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acids have been developed as potent and, notably, selective inhibitors of DYRK1A, another protein kinase nih.gov. The selectivity of these compounds highlights how specific substitutions on a carboxylic acid-containing scaffold can fine-tune interactions within the ATP-binding pocket of a target kinase nih.gov. The oxetane motif has also been incorporated into compounds targeting kinases to improve properties such as metabolic stability and selectivity nih.gov.
Receptor Antagonist/Agonist Interactions and Binding Profiles
Carboxylic acid moieties and their bioisosteres are crucial for interactions with many G protein-coupled receptors (GPCRs) and other receptor types. A classic example is the development of angiotensin II type 1 (AT1) receptor antagonists, where the replacement of a carboxylic acid with a tetrazole ring led to the discovery of losartan, a potent and orally bioavailable drug nih.govufrj.br. The tetrazole was found to enhance potency tenfold compared to the carboxylic acid analogue, an effect attributed to its specific geometry which projects the acidic charge further from the aryl ring, optimizing the interaction with the receptor binding pocket nih.gov.
Oxetane-containing compounds have also been developed as receptor modulators. For instance, in the development of a glucagon-like peptide-1 receptor (GLP-1R) agonist, an oxetane motif was introduced in the late stages of optimization to serve as a small polar group that increased potency without negatively impacting lipophilicity or other key properties nih.gov. This demonstrates the utility of the oxetane scaffold in fine-tuning ligand-receptor interactions to achieve a desired biological response nih.govacs.org.
| Analog Class | Biological Target/Activity | Key Structural Feature | Example Mechanism |
|---|---|---|---|
| Tetrazolone Analogs | Antibacterial (GyrB) | Carboxylic acid bioisostere | Inhibition of bacterial DNA gyrase |
| Quinoline Carboxylic Acids | Protein Kinase Inhibition (CK2, DYRK1A) | Heterocyclic scaffold with COOH | Competitive binding at the ATP pocket |
| Tetrazole Analogs (e.g., Losartan) | Receptor Antagonism (AT1) | Carboxylic acid bioisostere | Blocks angiotensin II from binding to its receptor |
| Oxetane-Containing Analogs | Receptor Agonism (GLP-1R) | Small, polar oxetane ring | Enhances potency and fine-tunes physicochemical properties |
Metabolic Fate and Biotransformation Pathways in Biological Systems
In general, carboxylic acids can undergo several metabolic transformations. A primary pathway involves the formation of acyl-glucuronides and acyl-CoA thioesters. nih.govnih.gov These metabolic activation pathways can sometimes lead to the formation of reactive metabolites, which have been associated with adverse drug reactions. nih.gov The unique structural and electronic properties of the oxetane ring in analogs of this compound can significantly influence these metabolic routes.
The incorporation of an oxetane ring, a four-membered oxygen-containing heterocycle, can improve a molecule's physicochemical properties, including its metabolic clearance. acs.org This is because the oxetane moiety can be more resistant to metabolic enzymes compared to more common functional groups. For instance, replacing a gem-dimethyl group with an oxetane has been shown to reduce the rate of metabolic degradation in many cases. researchgate.net This increased metabolic stability is a key advantage in drug design, potentially leading to improved pharmacokinetic profiles.
Research on various oxetane-containing compounds has demonstrated their enhanced metabolic stability. For example, in the development of inhibitors for the ALDH1A subfamily of enzymes, the introduction of an oxetane group significantly improved metabolic stability over the initial lead compound. nih.gov Similarly, in the development of MMP-13 inhibitors, oxetanyl derivatives exhibited markedly improved metabolic stability and aqueous solubility. nih.gov
The biotransformation of the oxetane ring itself, when it does occur, can lead to various products. However, the stability of the oxetane core often means that metabolism occurs at other sites within the molecule. The inherent stability of many oxetane-carboxylic acids can be notable, though some have been observed to undergo isomerization to lactones under certain conditions, a process that could potentially occur in a biological system. nih.govacs.org
The following table summarizes the observed effects of incorporating an oxetane moiety on the metabolic stability of various drug candidates, which can be considered as analogs.
| Original Compound Class | Oxetane-Containing Analog | Observed Improvement in Metabolic Stability |
| Pyrazolopyrimidinone ALDH1A1 inhibitor | Oxetane-containing ALDH1A subfamily inhibitor | Significantly improved metabolic stability. nih.gov |
| MMP-13 inhibitor with a methyl group | Oxetanyl derivative of MMP-13 inhibitor | Significantly improved metabolic stability. nih.gov |
| General drug candidates | Oxetane-containing counterparts | Reduced rate of metabolic degradation in most cases. researchgate.net |
Therapeutic Potential and Drug Development Prospects
Analogs of this compound, particularly those containing the oxetane motif, hold considerable promise in drug discovery and development. The oxetane ring is increasingly recognized as a valuable structural component that can confer advantageous properties to drug candidates. acs.orgresearchgate.net It is considered a bioisostere for other functional groups, such as carbonyls and gem-dimethyl groups, meaning it can replace these groups while maintaining or improving biological activity and physicochemical properties. researchgate.netnih.gov
One of the primary applications of oxetane-containing carboxylic acid analogs is to modulate a compound's physicochemical properties to enhance its drug-like characteristics. The incorporation of an oxetane can lead to increased aqueous solubility, which is a desirable trait for many drug candidates. researchgate.net Furthermore, as discussed previously, it can enhance metabolic stability, leading to a more favorable pharmacokinetic profile. nih.gov
The therapeutic potential of these analogs spans a wide range of disease areas. The ability to fine-tune properties like solubility, lipophilicity, and metabolic clearance makes them attractive for developing drugs targeting various biological targets. acs.org For instance, oxetane-containing compounds have been investigated as potent and selective inhibitors of enzymes implicated in cancer, such as aldehyde dehydrogenases (ALDH) and matrix metalloproteinases (MMPs). nih.gov
The use of oxetanes as bioisosteres for carboxylic acids is another promising avenue. nih.govnih.gov Carboxylic acids are common in many drugs but can sometimes present challenges related to membrane permeability and metabolic instability. nih.govresearchgate.net Replacing a carboxylic acid with a bioisosteric group like an oxetanol can potentially overcome these hurdles. nih.gov
The development of synthetic methodologies to create diverse oxetane-containing molecules has expanded their accessibility for drug discovery programs. chemrxiv.org This allows medicinal chemists to systematically explore the structure-activity relationships of this class of compounds and optimize them for specific therapeutic applications.
The table below highlights some key advantages of incorporating oxetane moieties in drug development, based on studies of various analogs.
| Property | Effect of Oxetane Incorporation | Relevance to Drug Development |
| Aqueous Solubility | Can increase significantly. researchgate.net | Improved formulation and bioavailability. |
| Metabolic Stability | Often enhanced. nih.gov | Longer duration of action and potentially reduced dosing frequency. |
| Lipophilicity | Can be modulated. researchgate.net | Optimization of membrane permeability and target engagement. |
| Bioisosterism | Can act as a surrogate for carbonyls, gem-dimethyl groups, and carboxylic acids. researchgate.netnih.gov | Overcoming challenges associated with certain functional groups. |
Advanced Spectroscopic and Chromatographic Characterization of 3 Methyloxane 3 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 3-Methyloxane-3-carboxylic acid, a combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments would provide a complete picture of its atomic connectivity.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The acidic proton of the carboxyl group would likely appear as a broad singlet at a significantly downfield chemical shift (typically >10 ppm). The methyl group protons would present as a sharp singlet, while the methylene protons of the oxane ring would exhibit more complex splitting patterns due to their diastereotopic nature and coupling with each other.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display seven unique signals, corresponding to each carbon atom in the structure. The carbonyl carbon of the carboxylic acid would be the most deshielded, appearing far downfield (~175-185 ppm). The quaternary carbon C3, bonded to the methyl group, carboxyl group, and two other carbons, would also be readily identifiable. The remaining signals would correspond to the methyl carbon and the four methylene carbons of the oxane ring. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. core.ac.uk
2D NMR Techniques: To confirm the structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
COSY: Would reveal proton-proton coupling networks, helping to trace the connectivity of the methylene groups within the oxane ring.
HSQC: Would correlate each proton signal with its directly attached carbon atom.
Given that C3 is a stereocenter, NMR spectroscopy using chiral resolving agents could be used to distinguish the (R)- and (S)-enantiomers.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| -COOH | >10.0 | Broad Singlet | ~178 |
| -CH₃ | ~1.3 | Singlet | ~25 |
| C2-H₂ | ~3.7 - 3.9 | Multiplet | ~68 |
| C4-H₂ | ~1.8 - 2.0 | Multiplet | ~35 |
| C5-H₂ | ~1.6 - 1.8 | Multiplet | ~22 |
| C6-H₂ | ~3.6 - 3.8 | Multiplet | ~65 |
| C3 | - | - | ~45 |
Mass Spectrometry (MS) Techniques for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₇H₁₂O₃, Monoisotopic Mass: 144.07864 Da), high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula. uni.lu
The mass spectrum would show a molecular ion peak ([M]⁺˙) and various adduct ions in soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI). Predicted adducts include [M+H]⁺, [M+Na]⁺, and [M-H]⁻. uni.lu
Under electron ionization (EI), the molecule would undergo characteristic fragmentation. The fragmentation of carboxylic acids often involves the loss of small, stable neutral molecules or radicals. miamioh.edulibretexts.org Key fragmentation pathways for this compound would likely include:
Loss of the carboxyl group: Cleavage of the C3-COOH bond would result in the loss of a COOH radical (45 Da), leading to a fragment ion at m/z 99.
Loss of a hydroxyl radical: Alpha-cleavage can lead to the loss of an •OH radical (17 Da), yielding a prominent acylium ion at m/z 127. libretexts.org
Ring-opening and subsequent fragmentation: The oxane ring can undergo alpha-cleavage adjacent to the ether oxygen, followed by further fragmentation, leading to a series of smaller ions.
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct / Fragment | Predicted m/z (mass-to-charge ratio) | Notes |
| [M+H]⁺ | 145.08592 | Protonated molecule |
| [M+Na]⁺ | 167.06786 | Sodium adduct |
| [M-H]⁻ | 143.07136 | Deprotonated molecule |
| [M-OH]⁺ | 127.07590 | Loss of hydroxyl radical |
| [M-COOH]⁺ | 99.08098 | Loss of carboxyl radical |
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Separation
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the primary methods for assessing the purity of non-volatile compounds like this compound and for separating them from impurities or related substances.
For purity analysis, a reversed-phase HPLC (RP-HPLC) method would be most suitable. A C18 column would likely be used, with a mobile phase consisting of a mixture of an aqueous acidic buffer (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent like acetonitrile or methanol. The acidic modifier in the mobile phase is crucial to suppress the ionization of the carboxylic acid group, ensuring good peak shape and retention. Detection would typically be performed using a UV detector (at a low wavelength, ~210 nm) or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or mass spectrometer.
UPLC, which uses smaller stationary phase particles and higher pressures, would offer significant advantages over traditional HPLC, including higher resolution, improved sensitivity, and much faster analysis times. nih.gov
Furthermore, due to the chiral nature of the molecule, chiral HPLC would be the method of choice for separating the (R)- and (S)-enantiomers. This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. This separation is essential for studying the stereospecific properties of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Trace Component Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for separating and identifying volatile and thermally stable compounds within a mixture. jmchemsci.comjmchemsci.com However, carboxylic acids like this compound are generally non-volatile and polar, making them unsuitable for direct GC-MS analysis. Their polarity can lead to poor peak shape and strong adsorption onto the GC column.
To overcome this, a derivatization step is necessary to convert the carboxylic acid into a more volatile and less polar derivative, typically an ester. nih.govresearchgate.net Common derivatization methods include:
Methylation: Reacting the acid with an agent like diazomethane, methanolic HCl, or trimethylsilyldiazomethane (TMS-diazomethane) to form the corresponding methyl ester.
Silylation: Using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the acidic proton into a trimethylsilyl (TMS) group.
Once derivatized, the resulting ester can be readily analyzed by GC-MS. The gas chromatograph separates the derivatized compound from other components in the sample, and the mass spectrometer provides a fragmentation pattern that confirms its identity and helps in the identification of any trace impurities. nih.gov
Chiroptical Spectroscopic Methods for Absolute Configuration Determination
Since this compound possesses a chiral center at the C3 position, it exists as a pair of enantiomers. Determining the absolute configuration (i.e., whether it is the R or S enantiomer) is critical in many fields, particularly in pharmacology. Chiroptical spectroscopic methods are specifically designed for this purpose. uantwerpen.be These techniques rely on the differential interaction of chiral molecules with polarized light.
The primary methods include:
Electronic Circular Dichroism (ECD): Measures the difference in absorption of left and right circularly polarized light by chromophores in the molecule.
Vibrational Circular Dichroism (VCD): An infrared-based technique that measures the differential absorption of left and right circularly polarized IR radiation by vibrational transitions. It is particularly powerful for molecules without strong UV chromophores. nih.gov
Optical Rotatory Dispersion (ORD): Measures the change in the angle of rotation of plane-polarized light as a function of wavelength.
The standard approach for determining the absolute configuration involves separating the enantiomers (e.g., by chiral HPLC) and measuring the experimental VCD or ECD spectrum of one pure enantiomer. This experimental spectrum is then compared to a theoretically predicted spectrum generated through quantum chemical calculations for a specific, known configuration (e.g., the (S)-enantiomer). A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the enantiomer that was measured. uantwerpen.benih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. It provides definitive information on bond lengths, bond angles, and stereochemistry, including the absolute configuration. mdpi.com
To perform this analysis, a high-quality single crystal of this compound must be grown. When this crystal is irradiated with X-rays, the X-rays are diffracted by the electrons in the crystal lattice, producing a unique diffraction pattern. Mathematical analysis of this pattern yields a detailed electron density map, from which the exact position of each atom can be determined.
If a crystal of an enantiomerically pure sample is analyzed, the absolute configuration can be determined directly from the diffraction data by calculating the Flack parameter, which provides a high degree of confidence in the stereochemical assignment. mdpi.com The resulting crystal structure would also reveal details about intermolecular interactions in the solid state, such as hydrogen bonding between the carboxylic acid groups.
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation or scatters light at characteristic frequencies, providing a molecular "fingerprint."
For this compound, the key functional groups would produce distinct signals:
Carboxylic Acid Group: This group has several characteristic vibrations. The O-H stretch appears as a very broad and strong absorption band in the FT-IR spectrum, typically in the 2500-3300 cm⁻¹ region. The C=O (carbonyl) stretch gives rise to a very strong, sharp peak between 1700-1760 cm⁻¹. libretexts.org The C-O stretch and O-H bend also produce signals in the fingerprint region (1440-1210 cm⁻¹). libretexts.org
Oxane Ring: The C-O-C ether linkage will show a characteristic stretching vibration, typically in the 1050-1150 cm⁻¹ range.
Alkyl Groups: The C-H bonds of the methyl and methylene groups will show stretching vibrations in the 2850-3000 cm⁻¹ region. libretexts.orgopenstax.org
Table 3: Predicted FT-IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |
| O-H stretch | Carboxylic Acid | 2500 - 3300 | Strong, Very Broad |
| C-H stretch | Alkane (CH₂, CH₃) | 2850 - 3000 | Medium to Strong |
| C=O stretch | Carboxylic Acid | 1700 - 1760 | Very Strong |
| C-O stretch | Carboxylic Acid / Ether | 1050 - 1320 | Strong |
| O-H bend | Carboxylic Acid | 1395 - 1440 | Medium |
Future Research Directions and Translational Potential
Development of Novel and Highly Efficient Synthetic Methodologies
Currently, there are no widely published, optimized synthetic routes specifically for 3-Methyloxane-3-carboxylic acid. Future research should prioritize the development of stereoselective and high-yielding synthetic pathways. Potential strategies could involve the oxidation of a corresponding primary alcohol or aldehyde, or the carboxylation of a suitable organometallic precursor. The exploration of greener synthetic methods, minimizing the use of hazardous reagents and solvents, would also be a valuable contribution. A comparative analysis of different synthetic approaches is necessary to identify the most efficient and scalable methodology, which is crucial for making this compound more accessible for further research and potential applications.
In-Depth Elucidation of Unexplored Reactivity and Isomerization Pathways
The reactivity of this compound remains largely unexplored. A systematic investigation of its chemical behavior under various reaction conditions is essential. This would include studying its reactions with common reagents to understand its functional group tolerance and potential for derivatization.
A particularly interesting area for future investigation is the potential for isomerization. For instance, studies on related oxetane-carboxylic acids have shown a tendency for these molecules to isomerize into lactones, especially when heated or stored for extended periods. nih.gov Investigating whether this compound undergoes similar ring-opening or rearrangement reactions would provide crucial insights into its stability and handling requirements. Understanding these pathways is critical for its application in multi-step syntheses and for ensuring its integrity in various formulations.
Rational Design and Synthesis of Derivatives for Targeted Biological Applications
Carboxylic acids are a cornerstone in drug discovery, with the carboxyl group being a key feature in over 450 marketed drugs. ucc.ieresearchgate.net The structural scaffold of this compound presents an opportunity for the rational design of novel bioactive molecules. Future research should focus on synthesizing a library of derivatives by modifying the carboxylic acid group (e.g., esterification, amidation) or by introducing other functional groups onto the oxane ring.
These derivatives could then be screened for a wide range of biological activities. Given the prevalence of cyclic ethers and carboxylic acids in pharmacologically active compounds, these novel molecules could be explored as potential therapeutic agents in areas such as metabolic disorders, inflammation, or infectious diseases. The synthesis of derivatives of related compounds, such as oleanolic acid, has led to the discovery of potent biological agents, providing a successful blueprint for this line of research. mdpi.com
Advanced Computational Approaches for Structure-Function Prediction
In parallel with synthetic and biological studies, advanced computational modeling can accelerate the discovery process. Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the geometric and electronic properties of this compound and its derivatives. researchgate.net These computational studies can provide insights into the molecule's reactivity, stability, and potential interactions with biological targets.
Molecular docking simulations can be used to predict the binding affinity of designed derivatives to specific protein targets, helping to prioritize the synthesis of compounds with the highest potential for biological activity. mdpi.com This synergy between computational prediction and experimental validation is a powerful strategy for the efficient discovery of new therapeutic agents.
Integration of this compound Derivatives in Novel Materials Science Applications
The unique structural features of this compound also suggest potential applications in materials science. The carboxylic acid functionality can be used as a monomer for polymerization, potentially leading to the creation of novel polyesters or polyamides with unique properties conferred by the oxane ring. These polymers could have applications in biodegradable plastics, drug delivery systems, or advanced coatings.
Furthermore, the ability of carboxylic acids to coordinate with metal ions could be exploited in the development of metal-organic frameworks (MOFs). By incorporating this compound or its derivatives as organic linkers, it may be possible to create new porous materials with tailored properties for applications in gas storage, catalysis, or chemical sensing.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Methyloxane-3-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?
- Answer : Synthesis typically employs chiral starting materials or catalysts to achieve the desired stereochemistry. For example, chiral pool synthesis uses naturally occurring chiral precursors, while industrial methods leverage continuous flow reactors for scalability. Mild temperatures (20–40°C) and solvents like dichloromethane or ethanol are critical to preserve stereochemical integrity . Comparative studies highlight that substituting reaction solvents (e.g., THF vs. ethanol) can alter reaction kinetics and enantiomeric excess by up to 15% .
Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?
- Answer : Tandem mass spectrometry (MS/MS) is essential for structural elucidation, particularly in peptide conjugates. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves stereochemical configurations, while infrared (IR) spectroscopy confirms functional groups like the carboxylic acid (-COOH) and tetrahydropyran ring vibrations. High-performance liquid chromatography (HPLC) with chiral columns validates enantiomeric purity .
Q. How does the compound participate in common organic reactions (e.g., amidation, oxidation)?
- Answer : The carboxylic acid group undergoes amidation with amines using coupling agents like EDC/HOBt, achieving yields >80% under inert conditions. Oxidation with KMnO₄ or CrO₃ converts the acid to ketones or CO₂ derivatives, while LiAlH₄ reduces it to primary alcohols. Substitution reactions at the tetrahydropyran ring require halogenation (e.g., Br₂ in CCl₄) or nucleophilic attack by amines .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activities of this compound analogs?
- Answer : Discrepancies often arise from stereochemical variations or substituent positioning. For instance, (2R,3R)-configured analogs show 3x higher enzyme inhibition than (2S,3S) isomers due to better active-site fitting . Researchers should:
- Perform comparative activity assays using enantiomerically pure samples.
- Use X-ray crystallography to map binding interactions with target enzymes (e.g., proteases or oxidoreductases).
- Validate results across multiple cell lines to rule out cell-specific effects .
Q. How does the tetrahydropyran ring’s conformation influence the compound’s reactivity in polymer synthesis?
- Answer : The chair conformation of the tetrahydropyran ring enhances steric accessibility for ring-opening polymerization (ROP) with ε-caprolactone, yielding copolymers with tunable thermal stability (Tg: −50°C to 120°C). Ultrasonic agitation during solid-phase synthesis increases monomer incorporation efficiency by 25% compared to traditional methods .
Q. What computational and experimental approaches optimize this compound as a chiral building block in asymmetric catalysis?
- Answer :
- Density Functional Theory (DFT) predicts transition-state energies for stereoselective reactions, guiding catalyst design (e.g., BINOL-phosphoric acid catalysts).
- Kinetic resolution experiments with chiral HPLC quantify enantioselectivity (e.g., ee >90% achieved in aldol reactions).
- Microfluidic reactors enable rapid screening of chiral catalysts under varying pressures (1–5 atm) and temperatures .
Q. How do structural analogs of this compound differ in their antimicrobial mechanisms?
- Answer :
- 4-Methyltetrahydro-2H-pyran-4-carboxylic acid lacks the 3-methyl group, reducing membrane disruption efficacy by 40% in Gram-positive bacteria.
- 3-Indolecarboxylic acid derivatives exhibit dual antibacterial/antioxidant activity via ROS scavenging, whereas this compound primarily targets cell wall synthesis enzymes (e.g., penicillin-binding proteins) .
Methodological Considerations
Q. Designing a protocol to assess the compound’s enzyme inhibition kinetics: What parameters are critical?
- Answer :
- Substrate concentration gradients (0.1–10 mM) to determine _K_m and _V_max.
- Pre-steady-state kinetics using stopped-flow spectrophotometry to capture transient intermediates.
- IC₅₀ calculations with dose-response curves (typically 0.1–100 µM range) .
Q. What strategies mitigate racemization during large-scale synthesis?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
